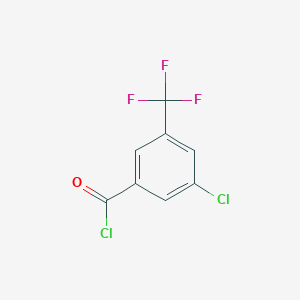

3-chloro-5-(trifluoromethyl)benzoyl Chloride

描述

属性

IUPAC Name |

3-chloro-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-2-4(7(10)14)1-5(3-6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGKYJRZLOSIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material Preparation: 3,5-Dimethylbenzoic Acid to 3,5-Dimethylbenzoyl Chloride

- Reagents and Conditions: 3,5-Dimethylbenzoic acid is reacted with thionyl chloride (SOCl₂) in toluene at 60°C with stirring. The thionyl chloride is added dropwise over 2 hours, followed by reflux at ~102°C for 2 hours to complete the conversion.

- Work-up: Excess thionyl chloride and toluene are removed by distillation under reduced pressure (20 mbar), yielding 3,5-dimethylbenzoyl chloride with a yield of approximately 96.7% of theoretical.

Side-Chain Chlorination: Formation of 3,5-Bis(trichloromethyl)benzoyl Chloride

- Mechanism: Free-radical chlorination of the methyl groups on 3,5-dimethylbenzoyl chloride is performed using elemental chlorine under UV irradiation or elevated temperature to generate trichloromethyl substituents.

- Conditions: The reaction is carried out at 120–180°C with continuous chlorine introduction over ~61 hours, using a UV immersion lamp to initiate free radicals. The temperature is gradually increased to optimize chlorination efficiency.

- Initiators: Free-radical initiators such as benzoyl peroxide or di-tert-butyl peroxide may be used, but UV light is preferred.

- Outcome: Complete conversion of starting material is achieved, yielding 3,5-bis(trichloromethyl)benzoyl chloride with yields around 98.1%.

Fluorination: Conversion to 3,5-Bis(trifluoromethyl)benzoyl Fluoride

- Reagents: Anhydrous hydrogen fluoride (HF) and/or antimony pentafluoride (SbF₅) are used to replace chlorine atoms with fluorine.

- Catalysts: Lewis acids such as titanium tetrachloride (TiCl₄) or boron trichloride (BCl₃) may be added to accelerate the reaction.

- Conditions: The reaction is typically conducted at 60–70°C with stirring, bubbling HF vapor through the reaction mixture for 1–2 hours.

- Notes: The fluorination step is sensitive and requires anhydrous conditions to prevent hydrolysis.

- Result: The product is 3,5-bis(trifluoromethyl)benzoyl fluoride, which can be further converted to the benzoyl chloride derivative if needed.

Hydrolysis and Halogen Exchange to Obtain 3-Chloro-5-(trifluoromethyl)benzoyl Chloride

- Method: Hydrolysis of bis(trichloromethyl)benzene derivatives with controlled water addition in the presence of catalytic FeCl₃ yields trichloromethylbenzoyl chlorides.

- Subsequent Reaction: Treatment of these intermediates with hydrogen fluoride in the presence of halogen transfer catalysts such as antimony pentachloride (SbCl₅) converts trichloromethyl groups to trifluoromethyl groups.

- Conditions: Reaction temperatures are maintained around 60°C with stirring and controlled HF vapor addition.

- Product Distribution: Gas chromatographic analysis shows a mixture of trifluoromethylbenzoyl chloride (~52%), trifluoromethylbenzoyl fluoride (~18%), and residual trichloromethylbenzoyl chloride (~21%).

- The free-radical chlorination step is novel and critical for introducing the trichloromethyl groups, which are precursors to trifluoromethyl groups. UV irradiation combined with elevated temperature ensures high conversion rates.

- The fluorination step using anhydrous HF and Lewis acid catalysts is effective but requires careful control to avoid side reactions and hydrolysis. The presence of antimony pentachloride enhances halogen exchange efficiency.

- Hydrolysis of bis(trichloromethyl)benzenes with catalytic FeCl₃ is a key step to generate trichloromethylbenzoyl chlorides, which are then fluorinated to the desired trifluoromethyl derivatives.

- Gas chromatographic and spectral analyses confirm the formation of this compound with minor by-products, indicating the need for purification steps such as fractional distillation or chromatography.

The preparation of this compound involves a multi-step synthetic route starting from 3,5-dimethylbenzoic acid or bis(trichloromethyl)benzene derivatives. Key steps include conversion to benzoyl chlorides, free-radical side-chain chlorination, and fluorination using anhydrous hydrogen fluoride in the presence of Lewis acid catalysts. The process demands precise control of reaction conditions, especially temperature and moisture exclusion, to achieve high yields and purity. The described methods are supported by detailed experimental data and have been validated through chromatographic and spectroscopic analyses.

This comprehensive synthesis approach is widely applicable in industrial and research settings for producing trifluoromethyl-substituted benzoyl chlorides, which serve as valuable intermediates in various chemical syntheses.

化学反应分析

Types of Reactions

3-chloro-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-5-(trifluoromethyl)benzoic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.

Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

科学研究应用

Pharmaceutical Applications

3-Chloro-5-(trifluoromethyl)benzoyl chloride serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce specific functional groups makes it particularly useful in drug development.

Case Study: Synthesis of Anticancer Agents

Research indicates that derivatives of this compound can inhibit the growth of cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The incorporation of the trifluoromethyl group is believed to enhance biological activity due to its electron-withdrawing nature, which can influence the electronic properties of the resulting molecules .

Table: Pharmaceutical Compounds Synthesized Using this compound

Agrochemical Applications

In agrochemicals, this compound is utilized in the synthesis of herbicides and pesticides. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds.

Case Study: Development of Herbicides

A study demonstrated that herbicides synthesized from this compound exhibited improved efficacy against various weed species. The incorporation of electron-withdrawing groups like trifluoromethyl increases the herbicide's potency by enhancing its interaction with target enzymes in plants .

Table: Agrochemical Compounds Derived from this compound

| Compound Name | Target Pest | Application Method | Reference |

|---|---|---|---|

| Herbicide X | Broadleaf Weeds | Post-emergence application | |

| Pesticide Y | Insect Pests | Systemic application | |

| Fungicide Z | Fungal Infections | Preventative treatment |

Industrial Applications

作用机制

The mechanism of action of 3-chloro-5-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

相似化合物的比较

Structural and Functional Group Variations

The following compounds share the benzoyl chloride core but differ in substituent type, position, and electronic effects:

生物活性

3-Chloro-5-(trifluoromethyl)benzoyl chloride is a compound of significant interest in medicinal chemistry and agrochemicals due to its unique structural features and biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more potent in biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C8H4ClF3O

- Molecular Weight : 222.57 g/mol

- CAS Number : 63498-15-7

Biological Activity Overview

The biological activity of this compound can be categorized primarily into its antimicrobial and insecticidal properties.

Antimicrobial Activity

Studies have demonstrated that compounds containing the trifluoromethyl group exhibit enhanced antibacterial activity compared to their non-fluorinated counterparts. The presence of chlorine atoms further contributes to this effect by increasing lipophilicity, which facilitates better membrane penetration.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 12–20 | |

| Escherichia coli | 10–16 | |

| Salmonella typhimurium | 10–16 | |

| Listeria monocytogenes | 10–18 | |

| Candida albicans | 10–22 |

These results indicate a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria.

Insecticidal Activity

Research has also indicated that this compound acts as an effective insecticide. Its mechanism involves disrupting the physiological processes in target pests, leading to mortality.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies suggest that the trifluoromethyl group enhances interactions with biological targets, possibly through:

- Increased binding affinity due to enhanced lipophilicity.

- Potential inhibition of key enzymes involved in microbial metabolism.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various benzoyl derivatives, including this compound. Results showed that this compound exhibited superior activity against multiple bacterial strains compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

- Pesticidal Applications : In agricultural settings, the compound was tested for its effectiveness against common agricultural pests. It demonstrated significant insecticidal properties, suggesting its utility in developing new pesticide formulations .

常见问题

Q. What are the optimal synthetic routes for preparing 3-chloro-5-(trifluoromethyl)benzoyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorination of the corresponding benzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, refluxing 3-chloro-5-(trifluoromethyl)benzoic acid with excess SOCl₂ in dichloromethane (DCM) and catalytic DMF achieves high yields (70–80%) due to DMF’s role in activating the reaction . Alternative methods involve Grignard reagents, such as reacting 3-chloro-5-(trifluoromethyl)phenylmagnesium chloride with COCl₂, but this requires strict temperature control (-50°C) to avoid side reactions .

Q. What purification techniques are recommended for isolating this compound?

Distillation under reduced pressure (boiling point ~230°C) is effective for high-purity isolation, as demonstrated for structurally similar benzoyl chlorides . Recrystallization from non-polar solvents (e.g., hexane) is feasible if the compound solidifies at room temperature. Purity can be confirmed via HPLC (≥98%) or by monitoring the absence of residual benzoic acid using FT-IR (absence of -COOH peak at 2500–3300 cm⁻¹) .

Q. How can researchers characterize the structure and purity of this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C5, chlorine at C3) .

- Mass Spectrometry : ESI-MS for molecular ion detection (expected [M+H]⁺ at m/z 243.01) .

- Elemental Analysis : Validate Cl and F content (theoretical: Cl 29.2%, F 23.5%) .

Advanced Research Questions

Q. How can the compound be modified to design derivatives for medicinal chemistry applications?

The acyl chloride group enables nucleophilic substitution to form amides or esters. For example:

- React with amines to generate bioactive amides, as seen in the synthesis of pyridinylmethyl benzamide derivatives targeting enzyme inhibition .

- Incorporate into heterocyclic scaffolds (e.g., isoxazoles or pyrimidines) via cyclization reactions. shows a derivative with a pyrimidinone moiety synthesized via nucleophilic displacement, highlighting enhanced antibacterial activity .

Q. How should researchers resolve contradictions in synthetic yields reported across studies?

Discrepancies often arise from variations in:

- Catalysts : DMF (1–2 drops) in SOCl₂ reactions improves yield by 15–20% compared to catalyst-free conditions .

- Temperature : Grignard-based routes require cryogenic conditions (-50°C) to suppress side reactions like over-chlorination .

- Workup : Incomplete removal of SOCl₂ (via vacuum distillation) can hydrolyze the product, reducing yield. Validate via ¹⁹F NMR to detect residual trifluoromethyl intermediates .

Q. What safety protocols are critical when handling this compound?

- Reactivity : The acyl chloride reacts violently with water, releasing HCl gas. Use anhydrous solvents and inert atmospheres (N₂/Ar) .

- Storage : Store in amber vials at -20°C under desiccant (e.g., silica gel) to prevent hydrolysis .

- PPE : Acid-resistant gloves (e.g., nitrile), goggles, and fume hoods are mandatory. Neutralize spills with sodium bicarbonate .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in electrophilic substitutions?

The -CF₃ group is strongly electron-withdrawing, directing electrophiles to the meta position. This stabilizes intermediates in Friedel-Crafts acylations, as seen in the synthesis of trifluoromethylated aryl ketones . Computational studies (DFT) suggest the -CF₃ group increases the electrophilicity of the carbonyl carbon by 20–30%, accelerating nucleophilic attacks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。